1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate
Description
1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate is a synthetic organic compound with a unique azetidine ring structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-5-6(12)7(11)8(13)15-4/h7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSYBFKATLCODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the methylation process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate
- 1-Boc-3-azetidinone
Uniqueness
1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate is unique due to its dual functional groups (tert-butyl and methyl) attached to the azetidine ring. This structural feature enhances its reactivity and potential for diverse chemical modifications. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science.
Biological Activity
1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate is a synthetic organic compound characterized by its unique azetidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in the synthesis of bioactive compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H17NO5, with a molecular weight of approximately 243.259 g/mol. The presence of the tert-butyl and methyl groups contributes to its stability and solubility, while the dicarboxylate functionality enhances its reactivity in various chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO5 |
| Molecular Weight | 243.259 g/mol |
| Appearance | White to light brown solid |
| Solubility | Soluble in organic solvents |
The azetidine ring structure of this compound is significant for its interaction with biological targets. Preliminary studies indicate that it may modulate pathways associated with inflammation and immune responses, suggesting potential utility in therapeutic contexts. The compound's ability to act as a scaffold for drug development is enhanced by its unique combination of functional groups.
Pharmacological Potential
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting inflammatory pathways, which may be beneficial for conditions like rheumatoid arthritis.
- Antimicrobial Activity : Some azetidine derivatives have demonstrated antimicrobial properties against various pathogens.
Synthesis and Biological Evaluation
A study focused on the synthesis of azetidine derivatives highlighted the biological evaluation of several compounds, including those structurally related to this compound. The findings suggested that these derivatives could act as effective inhibitors of specific enzymes involved in inflammatory processes .
Comparative Analysis
A comparative analysis was conducted on structurally similar compounds to assess their biological activities. The following table summarizes key findings from various studies:
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate?
Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For example, continuous flow methodologies using micro HPLC pumps (e.g., THALES Nano) can improve reaction efficiency and reproducibility . Catalyst systems like di-tert-butyl azodicarboxylate in toluene have demonstrated high yields (~91%) for structurally similar azetidine derivatives . Key parameters to monitor include reaction temperature (ambient vs. reflux), solvent polarity (toluene vs. THF), and stoichiometric ratios of protecting groups (tert-butyl vs. methyl esters).
Q. How should researchers handle and store this compound to ensure stability?
Safety data sheets (SDS) for analogous tert-butyl-protected azetidines recommend storing the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester groups . Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling due to potential irritant properties .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming regioselectivity and stereochemistry. For example, NMR can distinguish tert-butyl (δ ~28 ppm) and methyl ester (δ ~52 ppm) carbons, while NMR resolves methine protons near δ 4.2–4.5 ppm in azetidine rings . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular weight validation (e.g., theoretical vs. observed mass error < 2 ppm) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and predict regioselectivity in nucleophilic additions or cycloadditions . For example, reaction path searches using IRC (Intrinsic Reaction Coordinate) analysis help identify intermediates and activation barriers for ring-opening reactions . Computational tools like Gaussian or ORCA are recommended for such workflows .
Q. What experimental strategies resolve contradictions in kinetic data for azetidine ring-opening reactions?
Contradictions in kinetic profiles (e.g., non-linear Arrhenius plots) may arise from competing reaction pathways. Isotopic labeling (e.g., in the carbonyl group) combined with in-situ FTIR monitoring can distinguish between concerted and stepwise mechanisms . Advanced kinetic modeling (e.g., MATLAB or Python-based simulations) should account for solvent effects and autocatalysis .
Q. How can stereochemical outcomes be controlled during derivatization of this compound?
Chiral HPLC (e.g., Daicel Chiralpak columns) is effective for isolating enantiomers post-synthesis . For asymmetric catalysis, palladium complexes with BINAP ligands have shown >90% enantiomeric excess (ee) in β-lactam formation from similar substrates . Dynamic kinetic resolution (DKR) strategies using immobilized enzymes (e.g., lipases) may further enhance stereoselectivity .
Methodological Challenges and Solutions
Q. How to address inconsistencies in NMR data for structurally similar derivatives?
Inconsistencies in splitting patterns or chemical shifts may arise from dynamic effects (e.g., ring puckering in azetidines). Variable-temperature NMR (VT-NMR) from –50°C to 80°C can freeze conformational exchange and clarify assignments . For ambiguous peaks, 2D techniques like HSQC and HMBC are indispensable for correlating and signals .
Q. What are best practices for scaling up reactions without compromising yield?
Continuous flow reactors mitigate scalability issues by maintaining precise temperature and mixing control . For batch processes, gradient recrystallization (e.g., hexane/ethyl acetate) improves purity (>98%) of the final product . Process analytical technology (PAT), such as inline Raman spectroscopy, enables real-time monitoring of reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
